H2L 5765834 is a small molecule identified as an antagonist of lysophosphatidic acid receptors, specifically LPA1, LPA3, and LPA5. Its chemical structure allows it to inhibit the activity of these receptors, which are implicated in various physiological and pathological processes, including inflammation and cancer progression. The compound has a CAS number of 420841-84-5 and has been characterized for its pharmacological properties in several studies .
These values suggest that H2L 5765834 is most effective against LPA1, making it a valuable tool for studying receptor-mediated signaling pathways .
The biological activity of H2L 5765834 is primarily associated with its role as an antagonist of lysophosphatidic acid receptors. By inhibiting these receptors, H2L 5765834 can modulate various cellular responses, including:
The synthesis of H2L 5765834 involves multiple steps that include the preparation of intermediate compounds. While specific details are often proprietary or complex, the general process can be summarized as follows:
H2L 5765834 has several potential applications in both research and therapeutic contexts:
Interaction studies involving H2L 5765834 have focused on its effects on various cell types and signaling pathways. Key findings include:
H2L 5765834 shares structural and functional characteristics with several other compounds that also target lysophosphatidic acid receptors. Here are a few notable examples:
| Compound Name | Target Receptors | IC50 Values (nM) | Unique Features |
|---|---|---|---|
| H2L 5987411 | LPA1, LPA5 | Not specified | Similar antagonist profile but different selectivity |
| Ki16425 | LPA1 | ~10 | Potent selective antagonist for LPA1 |
| SAR629 | LPA3 | ~300 | Selective for LPA3 with distinct pharmacological effects |
H2L 5765834 is unique due to its balanced antagonistic activity across multiple receptors (LPA1, LPA3, and LPA5), making it particularly versatile for research applications focused on lysophosphatidic acid signaling pathways .
H2L 5765834 demonstrates potent antagonistic activity against three specific lysophosphatidic acid receptor subtypes. The compound exhibits the highest potency against the lysophosphatidic acid type 1 receptor with an inhibitory concentration fifty value of 94 nanomolar [1] [2]. Against the lysophosphatidic acid type 5 receptor, the compound demonstrates an inhibitory concentration fifty value of 463 nanomolar, establishing it as a moderately potent antagonist at this receptor subtype [1] [4]. The compound also shows antagonistic activity against the lysophosphatidic acid type 3 receptor with an inhibitory concentration fifty value of 752 nanomolar, representing the weakest activity among the three targeted receptors [1] [2].
The antagonistic properties of H2L 5765834 have been validated through multiple functional assays, including calcium mobilization studies and platelet activation assays. In platelet function studies, the compound inhibited lysophosphatidic acid-induced platelet shape change with an inhibitory concentration fifty value of 13.73 ± 2.52 micromolar and demonstrated a maximal inhibition of 47 percent [5] [6]. These findings confirm the compound's ability to functionally antagonize lysophosphatidic acid receptor-mediated responses in primary human cells.
A defining characteristic of H2L 5765834 is its complete absence of activity at the lysophosphatidic acid type 2 and lysophosphatidic acid type 4 receptors [1] [2] [3]. This selectivity profile distinguishes H2L 5765834 from many other lysophosphatidic acid receptor modulators that typically exhibit broader receptor cross-reactivity. The compound demonstrates no detectable agonistic or antagonistic effects at these receptor subtypes, even at concentrations significantly higher than those required for activity at its target receptors [7] [6].
This selectivity pattern makes H2L 5765834 particularly valuable as a pharmacological tool for dissecting the specific contributions of lysophosphatidic acid type 1, type 3, and type 5 receptors in biological systems while excluding the involvement of lysophosphatidic acid type 2 and type 4 receptors. The absence of activity at lysophosphatidic acid type 2 and lysophosphatidic acid type 4 receptors has been confirmed across multiple independent studies and assay systems [2] [8] [5].
The in vitro pharmacological characterization of H2L 5765834 has been extensively documented through various functional assay systems. In calcium mobilization assays using Chinese hamster ovary cells expressing recombinant human lysophosphatidic acid receptors, the compound demonstrated concentration-dependent inhibition of lysophosphatidic acid-induced calcium responses [9] [5]. The rank order of potency follows lysophosphatidic acid type 1 (94 nanomolar) > lysophosphatidic acid type 5 (463 nanomolar) > lysophosphatidic acid type 3 (752 nanomolar) [1] [2].
In guanosine 5'-triphosphate gamma sulfur binding assays, H2L 5765834 effectively blocked lysophosphatidic acid-induced G protein activation, confirming its mechanism of action as a competitive receptor antagonist [10]. Functional studies in native cell systems, including human lung fibroblasts and platelets, have validated the compound's antagonistic properties in physiologically relevant contexts [9] [5].
The compound's activity has also been characterized in reporter gene assays, where it effectively inhibited lysophosphatidic acid-induced cyclic adenosine monophosphate response element-driven luciferase expression [5]. These comprehensive in vitro studies establish H2L 5765834 as a well-characterized lysophosphatidic acid receptor antagonist with defined potency and selectivity parameters.
While specific pharmacokinetic data for H2L 5765834 is limited in the available literature, studies have examined the compound's efficacy in relevant biological models. In acetaminophen-induced acute liver injury models, H2L 5765834 administered at 20 milligrams per kilogram intraperitoneally did not significantly affect lysophosphatidic acid-induced protective responses, suggesting potential limitations in its bioavailability or tissue distribution under these experimental conditions [6].
The compound has been utilized as a pharmacological tool in various in vivo studies investigating lysophosphatidic acid receptor function. However, detailed pharmacokinetic parameters such as oral bioavailability, half-life, tissue distribution, and metabolic profile have not been comprehensively characterized for H2L 5765834 specifically [8] [7]. This represents a gap in the current understanding of the compound's in vivo properties compared to other lysophosphatidic acid receptor antagonists that have undergone more extensive pharmacokinetic evaluation.
For comparative context, other lysophosphatidic acid receptor antagonists such as AM966 and AM095 have demonstrated good oral bioavailability and moderate half-lives in preclinical species [9] [11] [12]. These compounds have shown effective tissue penetration and sustained antagonistic activity in various disease models, including pulmonary fibrosis and cancer metastasis studies [9] [13].
| Parameter | Value | Source |
|---|---|---|
| lysophosphatidic acid type 1 Receptor inhibitory concentration fifty | 94 nanomolar | Tocris/Williams et al. 2009 [1] |
| lysophosphatidic acid type 3 Receptor inhibitory concentration fifty | 752 nanomolar | Tocris/Williams et al. 2009 [1] |
| lysophosphatidic acid type 5 Receptor inhibitory concentration fifty | 463 nanomolar | Tocris/Williams et al. 2009 [1] |
| lysophosphatidic acid type 2 Receptor Activity | No effect | Tocris/Williams et al. 2009 [1] |
| lysophosphatidic acid type 4 Receptor Activity | No effect | Tocris/Williams et al. 2009 [1] |
| Platelet Shape Change inhibitory concentration fifty | 13.73 ± 2.52 micromolar | Williams et al. 2009 [5] |
| Platelet Shape Change maximum inhibition | 47% | Williams et al. 2009 [5] |
| Molecular Weight | 404.33 grams per mole | Multiple sources [1] [2] [3] |
| Chemical Formula | carbon twenty-one hydrogen twelve nitrogen two oxygen seven | Multiple sources [1] [2] [3] |
| Chemical Abstract Service Number | 420841-84-5 | Multiple sources [1] [2] [3] |
| Purity | ≥99% (High Performance Liquid Chromatography) | Multiple sources [1] [2] [3] |
| lysophosphatidic acid Receptor | inhibitory concentration fifty Value | Selectivity Rank | Activity Type |
|---|---|---|---|
| lysophosphatidic acid type 1 | 94 nanomolar | High | Antagonist |
| lysophosphatidic acid type 2 | No activity | None | Inactive |
| lysophosphatidic acid type 3 | 752 nanomolar | Moderate | Antagonist |
| lysophosphatidic acid type 4 | No activity | None | Inactive |
| lysophosphatidic acid type 5 | 463 nanomolar | Moderate-High | Antagonist |